N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide
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Overview
Description
N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes an azepane ring, a sulfonamide group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the azepane ring, followed by the introduction of the sulfonamide group and the tert-butyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The azepane ring and sulfonamide group are key to its binding affinity and reactivity. These interactions can influence various biochemical pathways, making the compound useful for studying cellular processes and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-yl)ethyl methacrylate: This compound shares the azepane ring but has different functional groups, leading to distinct chemical properties and applications.
N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide:
Uniqueness
N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for a wide range of scientific research applications, from synthetic chemistry to biomedical studies.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-18(2,3)15-8-10-16(11-9-15)24(22,23)19-14-17(21)20-12-6-4-5-7-13-20/h8-11,19H,4-7,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFCHJWCQFZCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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